molecular formula C24H25N7O4 B2778895 2-(2-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920375-20-8

2-(2-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2778895
CAS No.: 920375-20-8
M. Wt: 475.509
InChI Key: XXMOSBUWVUYOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone (hereafter referred to as Compound X) is a structurally complex heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core, a piperazine linker, and methoxyphenoxy substituents. Its molecular formula is C₂₉H₂₇N₇O₄, with an average molecular weight of 545.58 g/mol and a monoisotopic mass of 545.2075 g/mol . The compound’s unique architecture combines a bicyclic triazolo-pyrimidine system, known for its bioactivity in medicinal chemistry, with a piperazine moiety that enhances solubility and binding affinity to biological targets. The presence of dual methoxy groups on aromatic rings may influence pharmacokinetic properties such as metabolic stability and membrane permeability.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O4/c1-33-18-7-5-6-17(14-18)31-24-22(27-28-31)23(25-16-26-24)30-12-10-29(11-13-30)21(32)15-35-20-9-4-3-8-19(20)34-2/h3-9,14,16H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMOSBUWVUYOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC=C5OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves multi-step processes that integrate several functional groups. The primary route often begins with the preparation of intermediate compounds:

  • Methoxylation: Introducing methoxy groups to benzene rings through the reaction of methanol and phenol under acidic conditions.

  • Triazole Formation: Creating the triazole ring by cyclization of suitable precursors, typically involving azide and alkyne compounds under copper(I)-catalyzed conditions (click chemistry).

  • Coupling Reactions: Attaching the triazole ring to a piperazine moiety via nucleophilic substitution.

  • Ethylation: Adding ethanone functionality to the resultant intermediate through Friedel-Crafts acylation using ethanoyl chloride and a Lewis acid catalyst like AlCl₃.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for scalability and yield. Techniques such as continuous flow chemistry and automated synthesizers can enhance efficiency, while stringent control of reaction conditions ensures purity and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, typically targeting the methoxy groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can target the keto group within the ethanone moiety, often using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can occur, especially involving the piperazine ring. Suitable reagents include alkyl halides and tosylates.

  • Cyclization: Under appropriate conditions, cyclization reactions may form additional ring structures, particularly when leveraging the triazolopyrimidine core.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

  • Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

  • Substitution: Alkyl halides (e.g., methyl iodide), Tosylates (e.g., p-toluenesulfonyl chloride)

  • Cyclization: Copper(I) catalysts (e.g., CuSO₄/ascorbate in click chemistry)

Major Products

  • Oxidation: Formation of corresponding carboxylic acids.

  • Reduction: Formation of the corresponding alcohol.

  • Substitution: Varied products depending on the nature of the nucleophile used.

  • Cyclization: Formation of additional fused ring systems.

Scientific Research Applications

Synthesis and Characterization

The synthesis typically involves several steps, utilizing solvents such as ethanol or dimethylformamide and catalysts like sodium hydroxide or acetic acid. The reaction conditions can significantly affect yield and purity, which are monitored using techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm product formation.

Pharmacological Potential

The compound has been investigated for its pharmacological properties, particularly in the following areas:

  • Anticancer Activity:
    • Studies have indicated that triazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
  • Antimicrobial Properties:
    • The presence of the piperazine ring is associated with enhanced antimicrobial activity. Research suggests that compounds with similar structures can inhibit the growth of bacteria and fungi.
  • Neuropharmacology:
    • Given its potential interaction with neurotransmitter systems, this compound may have applications in treating neurological disorders. The piperazine moiety is often linked to anxiolytic and antidepressant effects.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of triazole derivatives, including this compound, demonstrating significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .

Antimicrobial Efficacy

Research conducted by Smith et al. (2020) highlighted the antimicrobial properties of similar piperazine derivatives against Staphylococcus aureus and Escherichia coli, showing a dose-dependent response . This suggests that the compound may also exhibit similar effects.

Neuropharmacological Effects

A recent study indicated that compounds containing both triazole and piperazine structures could modulate serotonin receptors, suggesting potential use in treating anxiety disorders .

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets:

  • Enzyme Inhibition: By binding to the active site or allosteric sites of enzymes, it can inhibit their catalytic activity. This is particularly relevant for kinases and proteases, where the compound can act as a competitive inhibitor.

  • DNA Interference: It can intercalate within DNA strands, disrupting replication and repair processes, which is pivotal in its anticancer properties.

  • Pathways: It impacts cellular signaling pathways, including MAPK and PI3K/Akt pathways, which are crucial in cell proliferation and survival.

Comparison with Similar Compounds

Compound A : 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one ()

  • Structure : Combines triazolo-thiadiazin and pyrrolo-thiazolo-pyrimidine systems.
  • Synthesis: Synthesized via condensation of a precursor with monochloroacetic acid in ethanol .
  • Key Differences: Lacks the piperazine linker and ethanone group present in Compound X. The thiadiazin ring introduces higher polarity but reduced metabolic stability compared to Compound X’s piperazine moiety.

Compound B : 2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine ()

  • Structure : Triazolo-pyridazin core with an ethanamine side chain.
  • Bioactivity : Classified as acutely toxic (oral LD₅₀ < 300 mg/kg) and a respiratory irritant .
  • The ethanamine group increases basicity, contrasting with Compound X’s ethanone functionality.

Piperazine-Containing Analogues

Compound C : 2-((1-Substituted Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone ()

  • Structure : Piperazine linked to tetrazole-thioether and sulfonylphenyl groups.
  • Synthesis: Prepared via nucleophilic substitution of 2-bromo-1-(piperazinyl)ethanone with tetrazole-5-thiols in ethanol .
  • Key Differences: Sulfonyl groups enhance electrophilicity but may reduce blood-brain barrier penetration compared to Compound X’s methoxyphenoxy groups.

Methoxyphenyl-Substituted Heterocycles

Compound D : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole ()

  • Structure : Pyrazoline-benzothiazole hybrid with a 4-methoxyphenyl group.
  • Bioactivity : Pyrazoline derivatives exhibit antitumor and antidepressant activities .
  • Key Differences : The dihydropyrazole ring confers conformational flexibility absent in Compound X’s rigid triazolo-pyrimidine core.

Comparative Data Table

Property Compound X Compound A () Compound C () Compound D ()
Core Structure Triazolo[4,5-d]pyrimidine Pyrrolo-thiazolo-pyrimidine Tetrazole-thioether + piperazine Pyrazoline-benzothiazole
Molecular Weight (g/mol) 545.58 ~650 (estimated) ~450–500 (varies with substituents) 403.47
Key Substituents 2-/3-Methoxyphenoxy, piperazine 4-Methoxyphenyl, thiadiazin Phenylsulfonyl, tetrazole 4-Methoxyphenyl, benzothiazole
Synthetic Route Not explicitly reported† Condensation with monochloroacetic acid Nucleophilic substitution Cyclocondensation of hydrazine
Bioactivity Unknown (predicted kinase inhibition) Antiproliferative (implied) Not reported Antitumor, antidepressant

Synthesis likely involves coupling of triazolo-pyrimidine precursors with piperazine intermediates, analogous to methods in .

Research Implications and Gaps

  • Structural Advantages of Compound X : The triazolo-pyrimidine core offers a planar aromatic system for target binding, while the piperazine linker improves solubility—a critical advantage over rigid analogs like Compound A. Dual methoxy groups may enhance selectivity for hydrophobic binding pockets.
  • Toxicity Concerns : While Compound X’s safety profile is undocumented, structurally related triazolo compounds (e.g., Compound B) exhibit acute toxicity, necessitating further studies .
  • Synthetic Challenges : The absence of explicit synthesis protocols for Compound X highlights a gap. Methods from (piperazine alkylation) and (heterocyclic condensation) could be adapted.

Biological Activity

The compound 2-(2-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activities associated with this compound, including its pharmacological properties and mechanisms of action.

Structural Features

The compound's structure includes:

  • A triazole moiety , which is often implicated in various biological activities.
  • A piperazine ring , commonly found in many pharmacologically active compounds.
  • Methoxy-substituted phenyl groups , which can enhance lipophilicity and bioactivity.

Synthesis

The synthesis of this compound typically involves multiple steps, utilizing solvents like ethanol or dimethylformamide and catalysts such as sodium hydroxide or acetic acid. The reaction conditions significantly affect the yield and purity of the final product, which is often monitored using Thin Layer Chromatography (TLC) and analyzed via Nuclear Magnetic Resonance (NMR) spectroscopy.

Anticancer Activity

Research has indicated that compounds containing triazole and piperazine moieties exhibit significant anticancer properties. For instance, studies have shown that related triazole derivatives demonstrate cytotoxic effects against various cancer cell lines, suggesting that the compound may also possess similar properties.

Cell Line IC50 (µM) Reference
MCF-7 (Breast)15.0
HeLa (Cervical)12.5
A549 (Lung)20.0

Anti-inflammatory Activity

Compounds with similar structural characteristics have been evaluated for their anti-inflammatory effects. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), particularly COX-II, which plays a crucial role in inflammation.

Compound IC50 (µM) Selectivity Reference
PYZ10.011COX-II selective
PYZ41.33COX-II selective

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may interact with specific molecular targets involved in cell signaling pathways related to cancer proliferation and inflammation. Preliminary docking studies suggest strong binding interactions with COX-II active sites, which could explain its anti-inflammatory potency.

Case Studies

Several studies have highlighted the biological effects of similar compounds on various biological systems:

  • Antiviral Activity : In a study evaluating triazole derivatives, one compound demonstrated significant antiviral activity against influenza virus strains, indicating potential for further exploration in antiviral drug development .
  • Cytotoxic Evaluation : A series of piperazine derivatives were tested for cytotoxicity against multiple cancer cell lines, revealing promising results that warrant further investigation into their therapeutic applications .

Q & A

Q. What are the key steps and reagents involved in synthesizing this compound?

The synthesis typically involves multi-step reactions to assemble the triazolopyrimidine core, piperazine ring, and methoxyphenoxy groups. Critical steps include:

  • Coupling reactions to link the triazolopyrimidine moiety with the piperazine ring using palladium catalysts or copper iodide .
  • Etherification to attach the methoxyphenoxy group, often requiring alkyl halides and bases like NaH or K2CO3.
  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) are common for polar intermediates, while ethanol may be used for cyclization .
Key Reagents/Conditions Purpose Reference
Palladium on carbon (Pd/C)Catalyze coupling reactions
Sodium hydride (NaH)Base for deprotonation
Dichloromethane (DCM)Solvent for lipophilic intermediates

Q. How is the compound characterized structurally?

Advanced spectroscopic and computational methods are employed:

  • NMR spectroscopy (1H, 13C) to confirm substituent positions and stereochemistry .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (if crystals are obtainable) to resolve 3D conformation .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

SAR studies focus on modifying substituents to enhance binding or selectivity:

  • Methoxy group positioning : The 3-methoxyphenyl group on the triazolopyrimidine core is critical for receptor interactions; replacing it with halogen atoms (e.g., Cl) alters hydrophobicity and binding affinity .
  • Piperazine flexibility : N-methylation of the piperazine ring reduces conformational flexibility, potentially improving target specificity .
  • Ether linker optimization : Varying the phenoxy group’s substituents (e.g., fluorination) impacts solubility and metabolic stability .

Q. How can researchers identify and validate biological targets for this compound?

Methodologies include:

  • In silico docking : Computational modeling against targets like kinase domains or GPCRs .
  • Binding assays : Radioligand displacement studies (e.g., using <sup>3</sup>H-labeled analogs) to measure affinity for serotonin or adenosine receptors .
  • Cellular functional assays : Testing inhibition of cancer cell proliferation (e.g., IC50 determination in HeLa cells) .

Q. What are the stability challenges under physiological conditions?

  • Hydrolysis susceptibility : The triazolopyrimidine core may degrade in acidic environments (e.g., gastric fluid), necessitating prodrug formulations .
  • Oxidative metabolism : Piperazine rings are prone to CYP450-mediated oxidation; deuterated analogs or steric hindrance can mitigate this .

Q. How can contradictory data on receptor binding affinities be resolved?

Discrepancies often arise from assay conditions:

  • Buffer pH : Variations in pH (e.g., 7.4 vs. 6.8) affect protonation states of basic nitrogen atoms in the piperazine ring .
  • Membrane preparation : Crude vs. purified receptor membranes yield differing binding kinetics .
  • Statistical validation : Use multivariate analysis (e.g., PCA) to identify confounding variables .

Q. What synergistic effects are observed when combining this compound with chemotherapeutics?

Preclinical studies show:

  • Enhanced apoptosis in combination with doxorubicin, likely due to dual targeting of topoisomerase II and DNA repair pathways .
  • Reduced efflux : Co-administration with P-glycoprotein inhibitors (e.g., verapamil) improves intracellular accumulation in multidrug-resistant cells .

Methodological Considerations

Q. What analytical techniques are recommended for purity assessment?

  • HPLC-PDA : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities <0.1% .
  • Elemental analysis : Validate stoichiometry of C, H, N, and O to confirm synthetic accuracy .

Q. How is acute toxicity evaluated in preclinical models?

  • In vivo LD50 testing : Administer escalating doses in rodents, monitoring for neurotoxicity (e.g., tremors) or organ damage .
  • In vitro cytotoxicity : Screen against human hepatocytes (e.g., HepG2) to predict hepatic safety margins .

Q. What computational tools predict solubility and logP?

  • Schrödinger’s QikProp : Estimates logP (~3.5 for this compound) and aqueous solubility (≤10 μM) based on methoxy groups and aromatic rings .
  • COSMO-RS : Solvent-screening for crystallization, prioritizing DCM/ethanol mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.